molecular formula C13H14ClN3O4S B6552800 ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1238281-89-4

ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B6552800
CAS No.: 1238281-89-4
M. Wt: 343.79 g/mol
InChI Key: DUKVGIJIUVSCEP-UHFFFAOYSA-N
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Description

Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (molecular formula: C₁₃H₁₄ClN₃O₄S, molecular weight: 343.78 g/mol) is a pyrazole-based compound characterized by a sulfamoyl group attached to a 3-chloro-4-methylphenyl moiety and an ethyl ester at the 4-position of the pyrazole ring . Its structure combines a heterocyclic core with sulfonamide functionality, a feature common in bioactive molecules targeting enzymes or receptors. The compound is identified by multiple synonyms, including ethyl 5-(N-(3-chloro-4-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate and CAS-related designations .

Properties

IUPAC Name

ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S/c1-3-21-13(18)10-7-15-16-12(10)22(19,20)17-9-5-4-8(2)11(14)6-9/h4-7,17H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKVGIJIUVSCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Characteristics:

PropertyValue
Molecular FormulaC13H14ClN3O4S
Molecular Weight343.79 g/mol
IUPAC NameThis compound
InChI KeyMPCGSFURBQNADA-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-methylbenzenesulfonamide with ethyl 5-amino-1H-pyrazole-4-carboxylate. The reaction is generally carried out under basic conditions using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by purification techniques such as recrystallization or column chromatography to achieve high purity.

This compound exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory and cancer pathways, potentially affecting tumor growth and immune responses.
  • Receptor Interaction : The compound can interact with specific receptors that modulate cellular signaling pathways, influencing cell proliferation and apoptosis.

Pharmacological Effects

Recent studies have indicated several pharmacological activities associated with this compound:

  • Antitumor Activity : Pyrazole derivatives have been shown to possess significant antitumor properties, particularly against various cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy against BRAF(V600E) and EGFR mutations in vitro .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators, impacting conditions such as arthritis and other inflammatory diseases .

Study on Antitumor Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. This compound was tested alongside doxorubicin to assess synergistic effects. The results indicated that the combination treatment enhanced cell death compared to doxorubicin alone, suggesting a potential role in cancer therapy .

Anti-inflammatory Study

In a separate investigation focusing on anti-inflammatory activity, derivatives similar to this compound were screened for their ability to inhibit NF-kB activation in LPS-treated macrophages. Compounds exhibited IC50 values ranging from 10 to 50 µM, indicating promising anti-inflammatory potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate with structurally or functionally related compounds, focusing on molecular features, synthesis, and biological activity.

Structural Analogs in the Pyrazole Carboxylate Family

Compound Name Substituents Key Features Biological Activity Reference
This compound 5-(3-chloro-4-methylphenyl)sulfamoyl, 4-ethoxycarbonyl Sulfamoyl-phenyl group enhances potential enzyme inhibition (e.g., sulfonamide targets) Not explicitly reported; inferred antimicrobial/antifungal potential based on analogs
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 3-CF₃, 1-methyl Trifluoromethyl group increases lipophilicity and metabolic stability Intermediate for agrochemicals/pharmaceuticals; no direct activity reported
Ethyl 5-(4-nitrobenzamido)-1-methyl-1H-pyrazole-4-carboxylate 5-(4-nitrobenzamido), 1-methyl Nitro group confers electron-withdrawing properties; amide linkage Antimicrobial and antibiofilm activity against Candida albicans (MIC: 8–16 µg/mL)
Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate 5-hydroxy, 1-naphthyl Hydroxy and naphthyl groups enhance π-π stacking PfDHOD enzyme inhibition (IC₅₀: 200 ± 30 µM, ~70% inhibition)
Ethyl 3-methylsulfanyl-1H-pyrazole-4-carboxylate 3-methylsulfanyl Methylsulfanyl group improves pharmacokinetics Analgesic and anti-inflammatory activity (ED₅₀: 25–50 mg/kg)

Functional Analogs with Sulfonamide/Sulfamoyl Moieties

  • LMM5 and LMM11 (1,3,4-oxadiazoles) :

    • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
    • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
    • Both compounds exhibit antifungal activity against C. albicans (MIC: 4–32 µg/mL) by inhibiting thioredoxin reductase . Compared to the target pyrazole derivative, these oxadiazoles replace the pyrazole core with a 1,3,4-oxadiazole ring but retain sulfonamide groups critical for target binding.
  • Ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate :

    • Features a chlorosulfonyl group instead of sulfamoyl. This reactive intermediate is used to synthesize sulfonamide derivatives via nucleophilic substitution. Its instability contrasts with the target compound’s sulfamoyl stability .

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